2-tert-butyl-7-nitro-2H-indazole
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Overview
Description
2-tert-butyl-7-nitro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . The presence of the nitro group at the 7th position and the tert-butyl group at the 2nd position makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
The synthesis of 2-tert-butyl-7-nitro-2H-indazole can be achieved through several methods. One common approach involves the nitration of 2-tert-butylindazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 7th position.
Another method involves the use of transition metal-catalyzed reactions. For example, the nitration-annulation reaction using tert-butyl nitrite and a silver catalyst can be employed to synthesize this compound . This method offers good yields and minimizes the formation of byproducts.
Chemical Reactions Analysis
Scientific Research Applications
2-tert-butyl-7-nitro-2H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of nitric oxide synthase in various biological processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-7-nitro-2H-indazole involves its interaction with specific molecular targets. For example, the nitro group can act as an electron-withdrawing group, enhancing the compound’s ability to interact with enzyme active sites . The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting the associated biological pathways .
Comparison with Similar Compounds
2-tert-butyl-7-nitro-2H-indazole can be compared with other indazole derivatives, such as:
7-Nitroindazole: Similar to this compound, 7-nitroindazole is known for its ability to inhibit nitric oxide synthase.
2-tert-butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid: This compound has a similar structure but lacks the nitro group, which may result in different biological activities.
The presence of the tert-butyl and nitro groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Properties
CAS No. |
61063-07-8 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-tert-butyl-7-nitroindazole |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)13-7-8-5-4-6-9(14(15)16)10(8)12-13/h4-7H,1-3H3 |
InChI Key |
TWNPEPRKZFPTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC=C(C2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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